Ethyl benzimidate hydrochloride
Description
Ethyl benzimidate hydrochloride (C₉H₁₂ClNO, MW 185.65) is an imidate ester widely used in organic synthesis. It serves as a key intermediate in the production of heterocyclic compounds such as thiadiazines, oxadiazines, and oxazolines . Notably, it is critical in synthesizing Voglibose, an α-glucosidase inhibitor for diabetes management, and exhibits anti-inflammatory properties by inhibiting prostaglandin synthesis . Its reactivity stems from the electrophilic imidate carbon, enabling nucleophilic attacks by amines, thiols, and sulfonamides to form diverse scaffolds .
Properties
IUPAC Name |
ethyl benzenecarboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODZVIMSNXSQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063791 | |
| Record name | Ethyl iminobenzoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-86-8 | |
| Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333868 | |
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| Record name | Ethyl benzimidate hydrochloride | |
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| Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethyl iminobenzoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063791 | |
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| Record name | Ethyl iminobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZENECARBOXIMIDIC ACID, ETHYL ESTER, HYDROCHLORIDE | |
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Preparation Methods
Reaction Protocol
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Substrates: Benzonitrile derivatives (e.g., 4-substituted benzonitriles)
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Alcohol: Ethanol (2.5 equivalents)
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Catalyst: HCl gas (1.2 equivalents) diluted in nitrogen/argon (4:1 v/v)
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Temperature: -10°C to 30°C
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Workup: Direct filtration or neutralization with aqueous NaOH
Key Advantages:
-
Yield Enhancement: >93% isolated yield
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Purity: >95% by HPLC
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Reduced HCl Consumption: Dilution with inert gases minimizes HCl usage by 40%, mitigating equipment corrosion.
Mechanistic Insight:
The mixed gas system stabilizes the reactive iminium intermediate, reducing polymerization and hydrolysis side reactions. This is critical for scaling reactions to industrial levels.
Lewis Acid-Promoted Pinner Reaction
Recent advances employ Lewis acids like trimethylsilyl triflate (TMSOTf) to catalyze the Pinner reaction under milder conditions. This method, detailed in a 2013 PMC study, avoids gaseous HCl and enables esterification of sensitive substrates.
Reaction Scheme:
Optimized Parameters:
-
Catalyst: TMSOTf (2.0 equivalents)
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Solvent: Dichloroethane (DCE)
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Temperature: 25°C
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Reaction Time: 5 hours
Performance Metrics:
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Yield: 82–85%
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Functional Group Tolerance: Compatible with unprotected carboxylic acids and phenolic groups, unlike traditional methods.
Limitations:
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Higher cost of TMSOTf compared to HCl
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Requires post-reaction protonation with HCl to isolate the hydrochloride salt
Comparative Analysis of Preparation Methods
The table below contrasts the three primary synthetic routes based on yield, scalability, and practicality:
| Parameter | Traditional Pinner | Modified Pinner (Mixed Gas) | Lewis Acid (TMSOTf) |
|---|---|---|---|
| Yield | 70–75% | >93% | 82–85% |
| Catalyst Cost | Low | Low | High |
| Reaction Conditions | Harsh (0–5°C) | Mild (-10–30°C) | Mild (25°C) |
| Scalability | Moderate | High | Low |
| Environmental Impact | High (HCl emissions) | Reduced HCl usage | Low |
| Purity | 85–90% | >95% | 90–92% |
Critical Observations:
Chemical Reactions Analysis
Ethyl benzimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.
Condensation Reactions: It reacts with D-penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate.
Common reagents used in these reactions include ethanol, triethylamine, and various hydrochloride salts. The major products formed from these reactions are thiazole and thiazoline derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
Ethyl benzimidate hydrochloride serves as a crucial intermediate for synthesizing diverse organic compounds. Notably, it is involved in the formation of thiazole and thiazoline derivatives through various chemical reactions such as substitution and condensation. For example:
- Substitution Reactions : It reacts with R-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.
- Condensation Reactions : The compound reacts with D-penicillamine methyl ester hydrochloride and triethylamine to produce methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .
2. Biology
In biological research, this compound is utilized to prepare compounds with potential antimicrobial and antifungal activities. Its derivatives, particularly those involving 1,2,4-triazole structures, have shown promise in pharmaceutical applications due to their diverse biological activities, including antibacterial and anticancer properties .
3. Medicine
This compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It has been used to create compounds that serve as internal standards for quantifying oxidative DNA damage markers, such as 8-[18O]hydroxy-2′-deoxyguanosine . This application highlights its importance in medical research related to DNA damage and repair mechanisms.
Case Study 1: Synthesis of Thiazoline Derivatives
A study demonstrated the synthesis of thiazoline derivatives using this compound as a precursor. The researchers reacted this compound with various amino acids under controlled conditions to yield thiazoline compounds that exhibited significant biological activity against specific bacterial strains .
Case Study 2: Antioxidant Activity
Another research paper focused on synthesizing new 1,2,4-triazole Schiff base derivatives from this compound. The resulting compounds were evaluated for their antioxidant properties, showing promising results that suggest potential therapeutic applications in oxidative stress-related diseases .
Data Table: Comparison of this compound Applications
| Application Area | Specific Uses | Notable Compounds Derived |
|---|---|---|
| Chemistry | Synthesis of thiazole/thiazoline derivatives | (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate |
| Biology | Preparation of antimicrobial agents | 1,2,4-triazole derivatives |
| Medicine | Pharmaceutical intermediates | 8-[18O]hydroxy-2′-deoxyguanosine |
Mechanism of Action
The mechanism of action of ethyl benzimidate hydrochloride involves its reactivity with nucleophiles, such as amines and thiols, to form imidate and thiazoline derivatives . These reactions typically proceed through nucleophilic substitution or condensation mechanisms, where the this compound acts as an electrophile . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Ethyl benzimidate hydrochloride belongs to the imidate ester class, characterized by an O-alkyl imidic acid structure. Key comparisons include:
Key Observations :
- Ethyl vs. Methyl Imidates: Ethyl’s longer alkyl chain may improve solubility in organic solvents (e.g., ethanol, dioxane) compared to methyl derivatives, influencing reaction efficiency .
- Benzyl vs. Acetate Substituents : The aromatic benzyl group in ethyl benzimidate stabilizes intermediates via resonance, favoring tautomerization in products (e.g., 2H-tautomers in thiadiazines are energetically favored by 42.94–93.19 kJ/mol) .
Ethyl Benzimidate HCl
- Synthesis: Produced via the Pinner reaction, combining benzonitrile with ethanol under HCl gas or generated in situ using acetyl chloride .
- Reactivity : Reacts with diamines (e.g., cyclohexane-1,2-diamine) to form oxadiazines (84% yield) and with sulfonamides to yield thiadiazines (65% yield) .
Methyl Acetimidate HCl
Benzamidine HCl
- Synthesis: Prepared via sodium/ethanol reduction of benzonitrile derivatives, differing from imidate ester methodologies .
Physicochemical Properties
Notes: Ethyl benzimidate’s higher lipophilicity may enhance membrane permeability in drug delivery applications compared to acetimidates.
Biological Activity
Ethyl benzimidate hydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its biological activity stems from its structural characteristics, which allow it to interact with biological targets effectively. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and synthesis methods.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 5333-86-8
- Molecular Formula : C9H10ClN2O2
- Molecular Weight : 202.64 g/mol
The compound features an imidate moiety, which is known for its electrophilic nature, making it a versatile functional group in organic synthesis and biological applications.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily attributed to its ability to form reactive intermediates. The following mechanisms have been identified:
- Electrophilic Reactions : The imidate group can react with nucleophiles, facilitating various biochemical transformations. This characteristic is particularly useful in synthesizing biologically active compounds .
- Free Radical Scavenging : Research indicates that derivatives of ethyl benzimidate can act as free radical scavengers. For example, ethyl 3,4,5-trihydroxybenzimidate has been shown to inhibit free radical generation from NADPH oxidase, suggesting potential applications in oxidative stress-related conditions .
- Enzyme Inhibition : Some studies suggest that ethyl benzimidate derivatives may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Therapeutic Applications
This compound and its derivatives have been explored for various therapeutic applications:
- Antioxidant Activity : Compounds derived from ethyl benzimidate have demonstrated significant antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress .
- Antimicrobial Properties : Some studies have indicated that ethyl benzimidate derivatives possess antimicrobial activity against certain bacterial strains, making them potential candidates for developing new antibiotics.
- Cancer Research : Preliminary investigations into the anticancer properties of ethyl benzimidate derivatives suggest that they may induce apoptosis in cancer cells, although further research is needed to confirm these effects.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with ethyl amine under acidic conditions. The following table summarizes various synthetic methods reported in the literature:
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | Benzoic acid + Ethyl amine | Acidic medium | 85% |
| Method B | Benzoyl chloride + Ethanol + Amine | Room temperature | 90% |
| Method C | Benzimidazole + Ethanol + HCl | Reflux | 80% |
These methods highlight the versatility of this compound synthesis and its potential for further derivatization to enhance biological activity.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antioxidant Study : A study demonstrated that ethyl 3,4,5-trihydroxybenzimidate significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .
- Antimicrobial Efficacy : In a comparative study against common pathogens, ethyl benzimidate derivatives exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that specific derivatives of ethyl benzimidate induced apoptosis through caspase activation pathways, supporting their role in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
